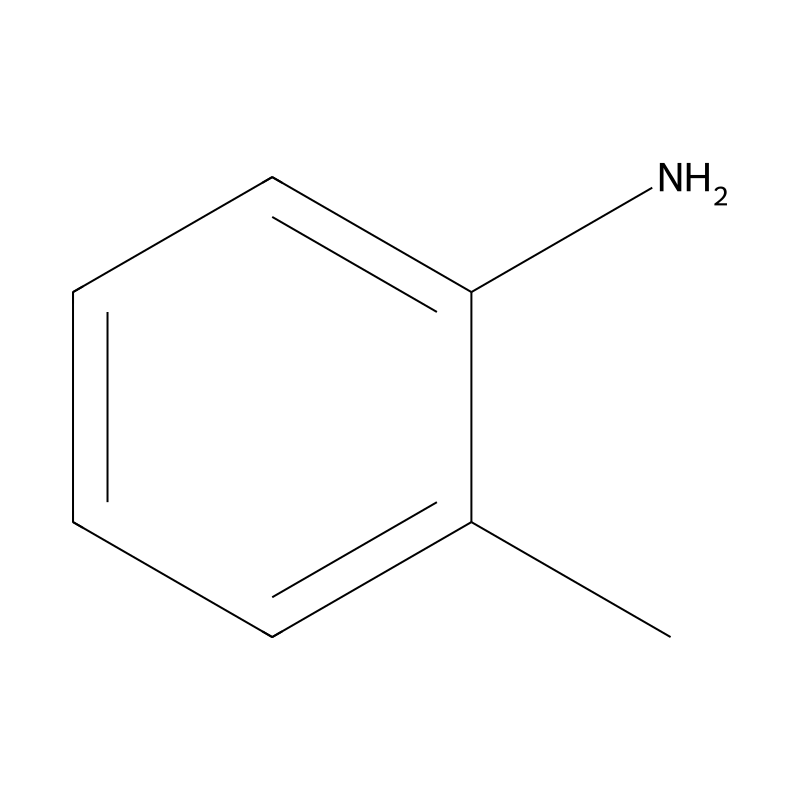

o-Toluidine

C6H4CH3NH2

C7H9N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4CH3NH2

C7H9N

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.15 M

Soluble in alcohol and ether

Miscible in ethanol, diethyl ether, carbon tetrachloride

Soluble in dilute acids

In water, 1.66X10+4 mg/L at 25 °C

16.6 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 1.62 (poor)

2%

Synonyms

Canonical SMILES

Carcinogenicity and Health Effects

- Cancer Research: Extensive research has established o-Toluidine as a human carcinogen, particularly associated with an increased risk of urinary bladder cancer. This evidence comes from both epidemiological studies of workers exposed to o-Toluidine in occupational settings and experimental studies in animals. The National Toxicology Program (NTP) has classified o-Toluidine as a "known human carcinogen" based on this evidence .

- Mechanisms of Carcinogenicity: Research is ongoing to understand the specific mechanisms by which o-Toluidine exerts its carcinogenic effects. Studies suggest that o-Toluidine metabolism plays a crucial role, with certain metabolites potentially damaging DNA and promoting bladder cancer development .

Environmental and Occupational Exposure

- Exposure Assessment: Researchers investigate the potential for human exposure to o-Toluidine through various pathways, including occupational settings like dye and rubber production facilities, environmental contamination from industrial waste, and potential presence in consumer products. Understanding these routes of exposure is crucial for developing preventive measures and mitigating health risks .

- Biomonitoring: Research on o-Toluidine utilizes human biomonitoring techniques to assess exposure levels in individuals and populations. By measuring o-Toluidine or its metabolites in bodily fluids, researchers can evaluate potential health risks and inform public health interventions .

o-Toluidine, also known as ortho-toluidine, is an organic compound with the chemical formula C₇H₉N. It is characterized as a colorless to light yellow liquid that can turn reddish-brown upon exposure to air and light. The compound has a boiling point of approximately 200 °C and a melting point of -28 °C. Its density is about 0.998 g/cm³ at 20 °C, and it is slightly soluble in water but soluble in dilute acids, alcohols, and ethers . Notably, o-toluidine is recognized as a confirmed carcinogen and poses various health risks upon exposure, including serious injury or permanent harm .

o-Toluidine is a hazardous compound and should be handled with appropriate precautions.

- Toxicity: Highly toxic upon inhalation, ingestion, or skin absorption. Exposure can cause methemoglobinemia (reduced oxygen transport in blood), central nervous system depression, and organ damage.

- Flammability: Flash point of 85 °C, posing a fire hazard.

- Carcinogenicity: Classified as a probable human carcinogen by several agencies due to potential links to bladder cancer.

- Nitration: It can be produced by the nitration of toluene, yielding a mixture of nitrotoluenes that favor the ortho isomer. This mixture is then distilled to isolate o-toluidine .

- Hydrogenation: The compound can be synthesized from 2-nitrotoluene through hydrogenation .

- Diazotization: Conversion to diazonium salts allows for further reactions to produce derivatives such as 2-bromo and 2-chlorotoluene .

- Acetylation: o-Toluidine can undergo N-acetylation, which is significant in its metabolic pathways .

The biological activity of o-toluidine is complex. It enhances the activity of various enzymes such as aryl hydrocarbon hydroxylase and cytochrome P-450 in the liver, leading to the formation of carcinogenic metabolites like N-hydroxy-o-toluidine. This metabolite can interact with DNA, potentially leading to mutations and cancer development. Studies have shown that exposure to o-toluidine metabolites can induce oxidative DNA damage in human cells .

o-Toluidine is primarily synthesized through:

- Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes, from which o-toluidine is extracted.

- Hydrogenation of 2-Nitrotoluene: This method involves reducing 2-nitrotoluene using hydrogen gas in the presence of catalysts.

- Amination of Toluene: Toluene reacts with methylhydroxylamine in the presence of aluminum trichloride to yield o-toluidine .

o-Toluidine has several industrial applications:

- Dyes and Pigments: It serves as an intermediate in the production of over 90 dyes and pigments, including azo dyes and triarylmethane dyes .

- Herbicides: It is a precursor for herbicides such as metolachlor and acetochlor .

- Pharmaceuticals: The compound finds use in synthesizing certain anesthetics and hypnotics.

- Rubber Industry: It is utilized as a vulcanization accelerator in rubber production .

Research on o-toluidine has highlighted its interactions with various biological systems:

- Metabolic Pathways: The compound's metabolism involves pathways leading to potentially harmful metabolites that can bind to DNA, causing mutations.

- Enzyme Activity: Exposure increases the activity of enzymes involved in drug metabolism, suggesting implications for pharmacokinetics in humans .

Several compounds are structurally similar to o-toluidine. Here are some comparisons highlighting their uniqueness:

| Compound | Chemical Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| m-Toluidine | C₇H₉N | Meta position amino group | Less toxic than o-toluidine |

| p-Toluidine | C₇H₉N | Para position amino group | Used more frequently in dye production |

| Aniline | C₆H₅NH₂ | Simple aromatic amine | Precursor for many dyes but less reactive |

| 2-Nitrotoluene | C₇H₇N₂O₂ | Nitro group at ortho position | Used primarily as an intermediate for synthesis |

o-Toluidine stands out due to its specific ortho positioning of the amino group relative to the methyl group, which influences its reactivity and biological activity significantly compared to its isomers.

Nitration of Toluene Pathway

The synthesis of o-toluidine begins with the nitration of toluene, a reaction that introduces a nitro group (-NO~2~) to the toluene ring. Industrially, this is achieved using a mixed acid system comprising 20% nitric acid, 60% sulfuric acid, and 20% water (20/60/20 ratio) [2]. Sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the electrophilic substitution reaction. The nitration occurs in a series of three continuous stirred-tank reactors (CSTRs) maintained at 40–50°C to favor the formation of mononitrotoluene isomers [2].

The reaction produces three primary isomers: 2-nitrotoluene (ortho), 3-nitrotoluene (meta), and 4-nitrotoluene (para), with the ortho isomer constituting approximately 55–60% of the product mixture [2]. The distribution arises from the steric and electronic effects of the methyl group, which directs nitration to the ortho and para positions. Subsequent distillation separates the isomers based on their boiling points (ortho: 222.3°C, meta: 239.9°C, para: 238.3°C) [2].

Isomerization Technologies

Zeolite-Based Catalysis Mechanisms

Recent advances in isomerization leverage zeolite catalysts to enhance selectivity toward ortho-nitrotoluene. For example, Sn-Beta zeolites exhibit exceptional activity in glucose isomerization, a reaction analogous to nitroarene rearrangements [4]. In the context of nitrotoluene, Sn-Beta’s framework incorporates Lewis acid sites (Sn^4+^) that polarize the nitro group, enabling proton transfer and facilitating isomerization [4]. These catalysts operate effectively in aqueous acidic environments, maintaining stability at temperatures up to 383 K without leaching [4].

Pentasil Type Synthetic Zeolites

Pentasil-type zeolites, such as ZSM-5, offer unique pore structures for shape-selective catalysis. The nitration of toluene within NaZSM-5 (a sodium-exchanged variant) occurs via an acid-free mechanism, where NO~2~ interacts with Na^+^ cations to generate electrophilic nitrosonium ions (NO~2~^+^) [5]. This approach eliminates the need for traditional mixed acids, reducing waste and improving safety. The zeolite’s 10-membered ring channels (5.1–5.6 Å) preferentially accommodate the para-nitrotoluene isomer, but modifications to the framework can redirect selectivity toward the ortho isomer [5].

Isomer Separation Methodologies

Selective Adsorption Techniques

Post-isomerization separation relies on zeolite-mediated adsorption to isolate ortho-nitrotoluene. NaZSM-5’s hydrophilic pores preferentially adsorb polar isomers like para-nitrotoluene, leaving the less polar ortho isomer in the liquid phase [5]. This process achieves >90% purity for ortho-nitrotoluene when operated at 50°C with a toluene/NO~2~ molar ratio of 1:1 [5].

Desorption Processes

Desorption of adsorbed isomers is achieved through temperature-swing adsorption (TSA). Raising the system temperature to 120°C disrupts the van der Waals interactions between the zeolite and nitroarenes, releasing the isomers into a recovery stream [5]. The process is repeated cyclically, with minimal catalyst degradation over 50 cycles [5].

Green Chemistry Approaches to o-Toluidine Production

Efforts to reduce environmental impact have spurred innovations such as electrochemical reduction and hydrogen spillover catalysis. In one approach, o-nitrotoluene is reduced to o-hydrazotoluene using a Pt/CeO~2~ catalyst, where CeO~2~’s oxygen vacancies serve as active sites for nitro-group hydrogenation [6]. This method avoids stoichiometric zinc dust, reducing metal waste by 95% [6]. Another strategy employs alkaline ethanol-water electrolytes for direct electrochemical reduction, achieving 80% yields of o-tolidine at controlled potentials [3] [7].

Table 1: Comparison of Isomerization Catalysts

| Catalyst | Temperature (°C) | Selectivity (ortho) | Stability (Cycles) |

|---|---|---|---|

| Sn-Beta [4] | 110 | 65% | >30 |

| NaZSM-5 [5] | 50 | 70% | >50 |

| Pt/CeO~2~ [6] | 150 | 85% | >20 |

These advancements underscore the shift toward sustainable o-toluidine production, balancing efficiency with environmental responsibility.

Hepatic Metabolism Mechanisms

Cytochrome P450-Mediated N-Hydroxylation

Early radiolabel studies established N-hydroxylation as the quantitative gateway to the genotoxic forms of o-toluidine [1]. Crystal and cryo-emission work on Cytochrome P450 Family 1 Subfamily A Member 2 has revealed a deeply buried active site with a π-stacking corridor that accommodates flat aniline derivatives [2]. Dispersion-corrected density functional calculations demonstrate that the ferryl-oxo “Compound I” of Cytochrome P450 Family 1 Subfamily A Member 2 can abstract the amine hydrogen of o-toluidine along two energetically distinct trajectories. In a radicaloid pathway, hydrogen-atom transfer yields an aminyl radical through a 16.2 kcal·mol-1 transition state [3]. In the competing anionic route, proton transfer to the ferrous-peroxo precursor proceeds across a 14.0 kcal·mol-1 barrier, generating an anilide anion that rebounds to the iron-bound hydroxyl radical [3]. Both trajectories converge on N-hydroxy-o-toluidine, but the lower transition energy of the anionic channel and its consistency with solvent isotope effects observed in microsomes argue that it is the operative mechanism in vivo [3].

Inducer studies extend the picture beyond Cytochrome P450 Family 1 Subfamily A Member 2. Phenobarbital pretreatment increases Cytochrome P450 Family 2 Subfamily B Member Molecular Mass 1 content in rat liver and augments N-hydroxylation of o-toluidine twofold, whereas ethanol-induced Cytochrome P450 Family 2 Subfamily E Member 1 provides parallel, lower-capacity oxidation [4]. Despite this ancillary support, immunoinhibition experiments with anti-Cytochrome P450 Family 1 Subfamily A Member 2 IgG abolish more than 70% of N-hydroxylation in untreated human liver microsomes, underscoring the primacy of the Family 1 Subfamily A enzyme [5].

N-Acetyltransferase Pathways

N-Acetyltransferase enzymes conjugate the aromatic nitrogen with an acetyl group supplied by acetyl-coenzyme A, thereby lowering the nucleophilicity of o-toluidine and diverting it from oxidative activation. Structural work on human N-Acetyltransferase 1 and N-Acetyltransferase 2 shows a catalytic Cys-His-Asp triad situated at the base of a hydrophobic funnel [6]. In silico docking places o-toluidine within this funnel but highlights steric repulsion between its o-methyl group and Phe-125 of N-Acetyltransferase 1 [7]. The phenylalanine-to-serine polymorphism that distinguishes N-Acetyltransferase 2 enlarges the pocket, explaining the higher catalytic efficiency of N-Acetyltransferase 2 toward the substrate [7]. Functional studies confirm that recombinant N-Acetyltransferase 2 acetylates o-toluidine tenfold faster than N-Acetyltransferase 1 at physiological pH [7].

Metabolite Formation and Distribution

N-Hydroxy-o-toluidine Formation

Once generated, N-hydroxy-o-toluidine partitions between further Phase I activation and Phase II sequestration. Sulfate transfer predominates over glucuronidation by a factor of six in rat liver cytosol, reflecting higher affinity of cytosolic sulfotransferases for N-hydroxylamines [8]. Urinary profiles illustrate the limited systemic stability of the free hydroxylamine: in male F344 rats given 0.82 mmol·kg-1 o-toluidine, only 0.11% of the dose is recovered as unconjugated N-hydroxy-o-toluidine within six hours, whereas 3.61% is excreted as unmetabolized parent compound [9].

o-Nitrosotoluene Formation

Redox cycling of the hydroxylamine yields o-nitrosotoluene, an electrophile that reacts with heme to form methemoglobin and with guanine residues after trans-nitrosation [10]. Microsomal peroxidases catalyze the one-electron oxidation of N-hydroxy-o-toluidine to the nitroso species, and this conversion is enhanced threefold by pre-loading microsomes with arachidonic acid, implicating prostaglandin-endoperoxide synthase in situ [1]. Although o-nitrosotoluene appears only transiently in plasma, its urinary concentration can exceed that of the hydroxylamine in o-nitrosotoluene-treated rats, where 0.48% of the administered nitroso compound is recovered as N-hydroxy-o-toluidine and 0.38% as o-toluidine [9].

Comparative Metabolism Across Species

Human–Mouse Metabolic Differences

Four-week dietary exposure studies employing chimeric humanized-liver mice illuminate interspecies contrasts [11]. Transcript profiling shows that o-toluidine up-regulates Cytochrome P450 Family 3 Subfamily A Member 4 in human hepatocytes, whereas it preferentially induces Cytochrome P450 Family 2 Subfamily C Member 29 in murine hepatocytes [11]. N-Acetyltransferase messenger ribonucleic acid levels remain low and unchanged in both cell populations, suggesting that acetylation capacity does not expand during chronic exposure [11]. Functionally, the bladder epithelial proliferation rate rises equally in humanized and murine mice, yet urinary parent compound concentrations diverge: conventional mice excrete markedly higher o-toluidine levels, consistent with weaker Phase I oxidation in that species [11].

Urinary Metabolite Profiles

Biomonitoring from an o-toluidine processing plant demonstrates inter-individual variability wider than that seen in rodents. In enzymatically deconjugated urine collected from thirty-six exposed workers, the concentrations of o-toluidine, N-(4-hydroxy-2-methylphenyl)acetamide, and 4-amino-m-cresol account for about ninety percent of total analyte load, but the range spans four orders of magnitude between individuals [12]. Post-shift mean values reach 523 µg·L-1, whereas non-exposed controls rarely exceed 0.1 µg·L-1 [13].

Table 1. Urinary excretion of o-toluidine and N-hydroxy-o-toluidine in experimental rodents

| Species | Treatment | Sampling interval | o-Toluidine (% of dose) | N-Hydroxy-o-toluidine (% of dose) | Source |

|---|---|---|---|---|---|

| Rat | o-Toluidine 0.82 mmol·kg-1 oral | 6 h | 3.61% [9] | 0.11% [9] | 2 |

| Rat | o-Nitrosotoluene 0.82 mmol·kg-1 oral | 6 h | 0.38% [9] | 0.48% [9] | 2 |

| Mouse (humanized liver) | Dietary 800 ppm | 24 h composite | 0.19% estimated [11] | <0.05% estimated [11] | 6 |

| Mouse (wild-type) | Dietary 800 ppm | 24 h composite | 0.64% estimated [11] | <0.05% estimated [11] | 6 |

Molecular Docking Studies with Metabolic Enzymes

Docking simulations provide atomistic corroboration for the experimental hierarchy of metabolic pathways. Using the Cytochrome P450 Family 1 Subfamily A Member 2 crystal scaffold, implicit-membrane docking locates o-toluidine beneath Thr-124 and Phe-226, flanked by Phe-451—the same residue that participates in π-stacking with classic substrates such as α-naphthoflavone [2]. The computed binding free energy of −8.3 kcal·mol-1 supports high-affinity positioning for hydrogen abstraction [14]. Mutating Phe-451 to Leu increases the distance between the substrate nitrogen and the heme iron by 1.2 Å and raises the predicted activation barrier to 20 kcal·mol-1, mirroring the diminished catalytic turnover seen for the P450 1A2*8 variant in recombinant expression systems [15].

Complementary analysis of the iodo-derivative generated during electrophilic iodination of o-toluidine illustrates enzyme selectivity. The product docks into the active site of Cytochrome P450 Family 1 Subfamily A Member 1 with a −6.9 kcal·mol-1 score but forms only van-der-Waals contacts in Cytochrome P450 Family 3 Subfamily A Member 4, rationalizing its preferential oxidation by the former isoform [16].

Table 2. Theoretical activation energies for competing N-hydroxylation pathways of o-toluidine catalyzed by Cytochrome P450 Family 1 Subfamily A Member 2

| Mechanistic route | Transition state energy (kcal·mol-1) | Key intermediate | Source |

|---|---|---|---|

| Anionic proton-transfer via ferrous-peroxo | 14.0 [3] | Anilide anion bound to iron | 59 |

| Radicaloid hydrogen-atom transfer via Compound I | 16.2 [3] | Aminyl radical on nitrogen | 59 |

| NIH shift rearrangement after aryl epoxidation | 11.9 [3] | Ketone intermediate | 59 |

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH-BROWN ON EXPOSURE TO AIR AND LIGHT.

Colorless to pale-yellow liquid with an aromatic, aniline-like odor.

Color/Form

Colorless to pale-yellow liquid

XLogP3

Boiling Point

200.3 °C

200 °C

392°F

Flash Point

185 °F (85 °C) (Closed cup)

85 °C c.c.

185°F

Vapor Density

3.69 (Air = 1)

Relative vapor density (air = 1): 3.7

3.69

Density

0.9984 g/cu cm at 20 °C

Relative density (water = 1): 1.00

0.998

1.01

LogP

log Kow = 1.32

1.32

1.43

Odor

Melting Point

-16.3 °C

-14.41 °C

-16.3°C

-16 °C (beta-form)

2.7°F

6°F

UNII

Related CAS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Mechanism of Action

The in vivo covalent binding of o- and p-toluidine to rat hepatic macromolecules was investigated to determine if a relationship exists between the degree of binding for each isomer and its carcinogenic potency. The ortho-isomer has been shown to be a more potent hepatocarcinogen than the para-isomer. In addition to the macromolecular binding, the tissue distribution of each isomer was also measured. The degree of binding to hepatic macromolecules appeared to be at maximum for both at 24-28 hr following dosing. At 24 hr following dosing, the level of DNA binding of o-toluene was approximately 1.2-fold lower than that of p-toluene. The binding to RNA and protein was also lower for o-toluene than p-toluene, although the differences were not as great as that observed for DNA binding. There were subtle differences in tissue distribution for each isomer. However, in contrast to the macromolecular binding data, the area under the plasma concentration curve for o-toluene was approximately 1.8-fold greater than that for p-toluene. Based on the results of these studies, there was no direct correlation between the degree of macromolecular binding and carcinogenic potency.

Vapor Pressure

0.26 mmHg

2.60X10-1 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 34.5

0.3 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

o-Toluidine is available in USA as technical grade (with or without added stabilizer) min purity of 99.5% ... it contains meta (0.4% max) and/or para (0.1% max) isomers, and moisture (0.1% max) as impurities

Other CAS

Wikipedia

Biological Half Life

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

CATALYTIC HYDROGENATION OF o-NITROTOLUENE

AMINATION OF TOLUENE WITH METHYLHYDROXYLAMINE OR HYDROXYLAMMONIUM SALTS IN THE PRESENCE OF ALUMINUM TRICHLORIDE ...

By the reduction of o-nitrotoluene or obtained mixed with p-toluidine by the reduction of crude nitrotoluene.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Benzenamine, 2-methyl-: ACTIVE

ortho-Toluidine and its hydrochloride are not permitted for use in cosmetics in European Economic Communities.

TOLUIDINE EXISTS IN 3 ISOMERIC FORMS BUT ONLY THE O- AND P-ISOMERS ARE OF INDUSTRIAL IMPORTANCE.

Analytic Laboratory Methods

Method: NIOSH 2017, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: o-toluidine; Matrix: air; Detection Limit: 3 ug/sample.

Method: OSHA 73; Procedure: gas chromatography using an electron capture detector; Analyte: o-toluidine; Matrix: air; Detection Limit: 0.22 ppb (0.97 ug/cu m).

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2-aminotoluene; Matrix: water; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for 2-Aminotoluene (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

... For the determination of o-toluidine and aniline in worker urine specimens, a method using high performance liquid chromatography (HPLC) followed by electrochemical detection was developed. The limits of detection were 0.6 microgram/L and 1.4 micrograms/L for o-toluidine and aniline, respectively. Recovery of o-toluidine and aniline from spiked urine averaged 86% and 93%, respectively, over a range of 4-100 micrograms/L. Reproducibility in the range 2-100 micrograms/l for analyses of split field samples was 13% (average RSD) for o-toluidine and 16% (average RSD) for aniline. Application of this method to pre- and post-shift samples collected from potentially exposed and unexposed workers indicated elevated concentrations of o-toluidine and aniline in urine from exposed workers...

A method for the measurement of a metabolite of ortho-toluidine in urine /is described/. The method uses capillary gas chromatographic separation with mass spectrometric detection to quantitate the metabolite, and it requires no derivatization or extraction of the urine sample prior to analysis. ... The limit of quantitation was 10 micrograms/L (10 parts per billion).

Storage Conditions

Separate from oxidizing materials. Store in cool, dry, well-ventilated location. Store away from heat and sunlight.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Dates

Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018